molecular formula C19H18N2OS B11508230 4-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide

4-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide

Cat. No.: B11508230
M. Wt: 322.4 g/mol
InChI Key: NACVYOGUBUVWCR-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

4-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C19H18N2OS/c1-14-7-9-16(10-8-14)19(22)20-12-11-18-21-17(13-23-18)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,22)

InChI Key

NACVYOGUBUVWCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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